

An In-depth Technical Guide to the Chemical Structure and Properties of Phenobarbital

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barbiturate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenobarbital, first synthesized in 1912, is a long-acting **barbiturate** that has been a mainstay in the treatment of epilepsy for over a century.^[1] Its enduring clinical relevance stems from its efficacy in controlling various types of seizures, its well-characterized pharmacokinetic profile, and its affordability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for phenobarbital, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Phenobarbital, chemically known as 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.^{[2][3]} The core structure consists of a pyrimidine ring with two amide functionalities and a methylene group at the 5-position substituted with both an ethyl and a phenyl group.^[1] This substitution is crucial for its pharmacological activity.

Chemical Structure of Phenobarbital

Caption: Chemical structure of phenobarbital.

Table 1: Chemical Identifiers of Phenobarbital

Identifier	Value
IUPAC Name	5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione[2]
CAS Number	50-06-6[2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃ [2][4][5]
Molecular Weight	232.24 g/mol [2][4][5]
SMILES	CCC1(C(=O)NC(=O)NC1=O)c2ccccc2[6]
InChI	1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)[6][7]

Physicochemical Properties

The physicochemical properties of phenobarbital are critical for its formulation, dissolution, absorption, and overall bioavailability. It is a white, odorless, crystalline powder with a slightly bitter taste.[2][8]

Table 2: Physicochemical Properties of Phenobarbital

Property	Value
Melting Point	174-178 °C[2][8][9]
pKa	7.3[2][10]
LogP (octanol-water)	1.47[2][11]
Water Solubility	1 g/L[2][8]
Ethanol Solubility	Freely soluble[9][10]
Chloroform Solubility	Soluble[2]
Ether Solubility	Soluble[2]

Spectroscopic Data

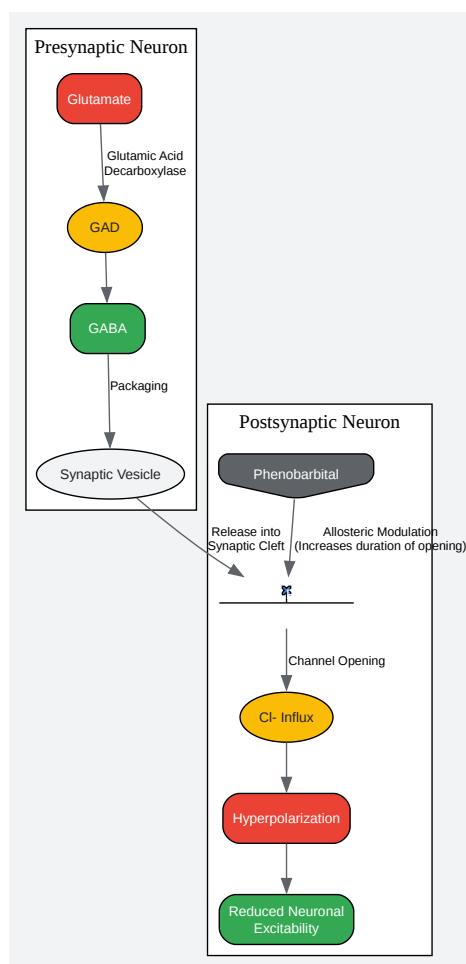
Spectroscopic analysis is essential for the identification and quantification of phenobarbital.

- **Infrared (IR) Spectroscopy:** The IR spectrum of phenobarbital exhibits characteristic peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations around 3200 cm^{-1} , C=O stretching vibrations in the range of $1680\text{--}1750\text{ cm}^{-1}$, and aromatic C-H stretching above 3000 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum shows signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and the N-H protons (a broad singlet).
 - ^{13}C NMR: The carbon NMR spectrum displays distinct resonances for the carbonyl carbons, the quaternary carbon at position 5, and the carbons of the ethyl and phenyl groups.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry of phenobarbital typically shows a molecular ion peak at m/z 232, along with characteristic fragmentation patterns.^[12]

Mechanism of Action

Phenobarbital's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABAA receptor.^{[1][4]} It binds to an allosteric site on the GABAA receptor-chloride ion channel complex, increasing the duration of chloride channel opening in response to GABA.^[1] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. At higher concentrations, phenobarbital can directly activate the GABAA receptor.^[4]

GABA-A Receptor Signaling Pathway



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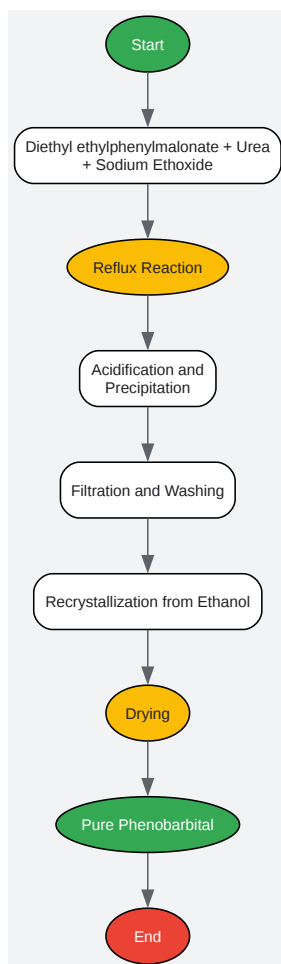
Caption: Phenobarbital's modulation of the GABA-A receptor signaling pathway.

Experimental Protocols

Synthesis of Phenobarbital

The classical synthesis of phenobarbital involves the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium ethoxide.

Experimental Workflow for Phenobarbital Synthesis



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Caption: A simplified workflow for the synthesis of phenobarbital.

Detailed Protocol: A detailed, step-by-step laboratory synthesis protocol is beyond the scope of this document but can be adapted from established methods in organic chemistry literature. Key steps involve the careful handling of sodium metal to prepare sodium ethoxide, followed by the condensation reaction, and purification by recrystallization to obtain a pure product.

Determination of Physicochemical Properties

- pKa Determination by Potentiometric Titration:
 - Prepare a standard solution of phenobarbital in a suitable solvent (e.g., a water-ethanol mixture).

- Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Plot the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point.
- LogP Determination by Shake-Flask Method:
 - Prepare a solution of phenobarbital in a biphasic system of n-octanol and water.
 - Shake the mixture vigorously to allow for partitioning of the phenobarbital between the two phases.
 - Allow the phases to separate completely.
 - Determine the concentration of phenobarbital in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
 - Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Analytical Methods for Quantification

The United States Pharmacopeia (USP) provides standardized methods for the quality control of phenobarbital.^[13] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the quantification of phenobarbital in pharmaceutical formulations and biological fluids.^[6]

Table 3: Typical HPLC Parameters for Phenobarbital Analysis

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile/phosphate buffer (pH 4.5)
Flow Rate	1.0 mL/min
Detection	UV at 214 nm
Injection Volume	20 μ L

Conclusion

Phenobarbital remains a clinically significant antiepileptic drug with a well-defined chemical structure and a rich body of scientific literature detailing its properties. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the core chemical and physical characteristics, mechanism of action, and key experimental methodologies associated with this important pharmaceutical compound. A thorough understanding of these fundamental aspects is crucial for its continued safe and effective use, as well as for the development of new and improved antiepileptic therapies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Phenobarbital]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230296#chemical-structure-and-properties-of-phenobarbital>]

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